molecular formula C14H16O2 B13934810 Benzyl spiro[2.3]hexane-5-carboxylate

Benzyl spiro[2.3]hexane-5-carboxylate

Cat. No.: B13934810
M. Wt: 216.27 g/mol
InChI Key: XNCUDMQCUXVKMJ-UHFFFAOYSA-N
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Description

Benzyl spiro[2.3]hexane-5-carboxylate is an organic compound characterized by a unique spirocyclic structure. This compound contains a benzyl group attached to a spiro[2.3]hexane ring system, which is further substituted with a carboxylate group. The spirocyclic framework imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl spiro[2.3]hexane-5-carboxylate typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a catalyst. One method employs a visible-light-induced intramolecular [2 + 2] cycloaddition of MCPs using a polypyridyl iridium (III) catalyst. This reaction proceeds under mild conditions and yields the desired spirocyclic framework .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl spiro[2.3]hexane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include spirocyclic alcohols, ketones, and substituted derivatives. These products retain the spirocyclic core while introducing new functional groups that can further enhance the compound’s properties .

Scientific Research Applications

Benzyl spiro[2.3]hexane-5-carboxylate finds applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl spiro[2.3]hexane-5-carboxylate involves its interaction with molecular targets through its spirocyclic framework. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl spiro[2.3]hexane-5-carboxylate
  • 1-Oxaspiro[2.3]hexane-5-carbonitrile
  • 3-Hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives

Uniqueness

Benzyl spiro[2.3]hexane-5-carboxylate is unique due to the presence of the benzyl group, which imparts additional stability and reactivity to the molecule. This distinguishes it from other similar compounds that may lack the benzyl substitution and exhibit different chemical behaviors .

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

benzyl spiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C14H16O2/c15-13(12-8-14(9-12)6-7-14)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

XNCUDMQCUXVKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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